molecular formula C19H24N4O3S B2408514 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea CAS No. 1105238-45-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2408514
CAS RN: 1105238-45-6
M. Wt: 388.49
InChI Key: CRAIQKNCWIRPGY-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis methods and chemical properties of urea derivatives, emphasizing the versatility of these compounds in chemical synthesis. For instance, Thalluri et al. (2014) demonstrated a single-pot, racemization-free synthesis of hydroxamic acids and ureas from carboxylic acids, highlighting a cost-effective and environmentally friendly approach (Thalluri et al., 2014). Additionally, the synthesis of thieno[2,3‐b][1,5]benzoxazepine derivatives by Kohara et al. (2002) from 4-bromo-2-methylthiophene showcases the potential of creating potent antipsychotic drugs (Kohara et al., 2002).

Structural and Conformational Studies

The conformational analysis of tri-substituted ureas derived from N-methylpiperazine has been studied, providing insights into the molecular structure and dynamics of these compounds. Iriepa and Bellanato (2013) investigated these derivatives through NMR and IR spectroscopies, contributing to our understanding of their structural behavior in solution (Iriepa & Bellanato, 2013).

Antioxidant Activity

Research into the antioxidant properties of urea derivatives has shown promising results. George et al. (2010) conducted a study on the synthesis and evaluation of the antioxidant activity of some pyrimidin-2-one derivatives, highlighting the potential therapeutic applications of these compounds (George et al., 2010).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative activities of urea derivatives have been extensively studied. Al-Mutairi et al. (2019) synthesized novel compounds and evaluated their effectiveness against various microbial strains and tumor cell lines, indicating the broad therapeutic potential of these molecules (Al-Mutairi et al., 2019).

Spectroscopic and Computational Studies

Spectroscopic techniques and computational studies have been employed to understand the molecular properties of urea derivatives further. Beegum et al. (2019) investigated a novel benzoxazole derivative using DFT calculations and spectroscopic analysis, providing insight into its antibacterial activity and potential as a drug molecule (Beegum et al., 2019).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-22-5-7-23(8-6-22)16(14-4-9-27-12-14)11-20-19(24)21-15-2-3-17-18(10-15)26-13-25-17/h2-4,9-10,12,16H,5-8,11,13H2,1H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAIQKNCWIRPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

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